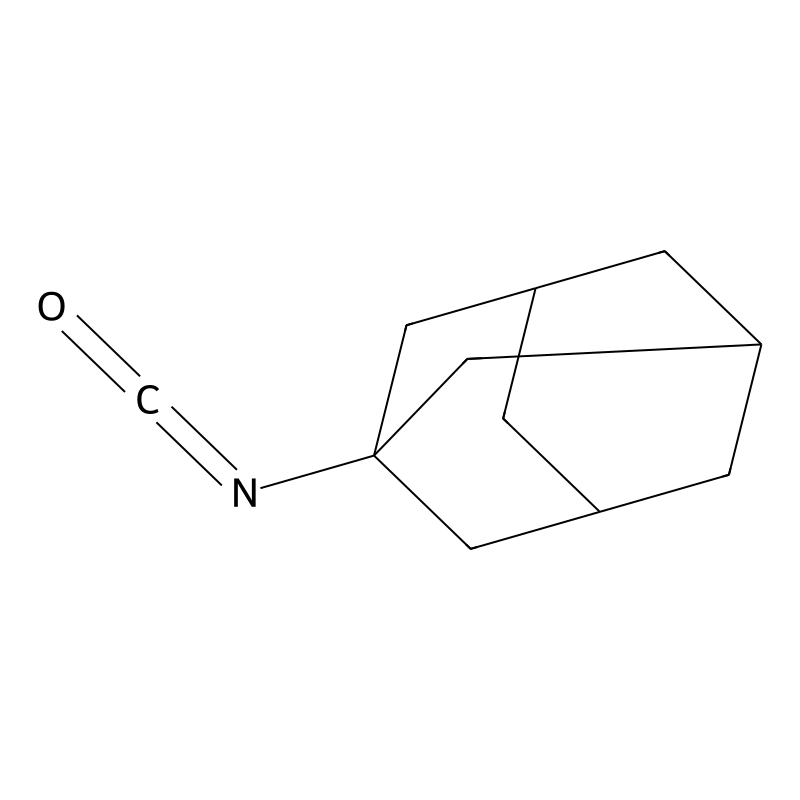

1-Adamantyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Adamantyl-Functionalized Nanomaterials

1-Adamantyl isocyanate is employed in the preparation of adamantyl-functionalized nanoparticles through thiol-isocyanate click reactions. These reactions involve the coupling of thiol groups present on the nanoparticle surface with the isocyanate group of 1-Adamantyl isocyanate, resulting in the formation of a stable covalent bond and the introduction of adamantyl moieties onto the nanoparticle surface. This functionalization strategy allows researchers to tailor the surface properties of nanoparticles, influencing factors such as biocompatibility, targeting specificity, and cellular uptake in biological applications [].

Source

[] Sigma-Aldrich. (n.d.). 1-Adamantyl isocyanate 97 [Chemical Information]. Retrieved from

Preparation of Urea Derivatives

-Adamantyl isocyanate serves as a key building block in the synthesis of various urea derivatives. Due to its reactivity with amine groups, it readily undergoes condensation reactions to form substituted urea molecules. This approach has been utilized to create diverse urea derivatives, including:

1-Adamantyl isocyanate is an organic compound characterized by the presence of an isocyanate functional group attached to the adamantane structure. Its chemical formula is CHNO, and it has a molecular weight of approximately 189.25 g/mol. This compound appears as a white powder with a melting point ranging from 140°C to 150°C, and it is soluble in organic solvents such as dichloromethane and ethyl acetate . The unique adamantane structure contributes to its stability and reactivity, making it a valuable intermediate in organic synthesis.

- Nucleophilic Addition: The isocyanate group can react with nucleophiles, such as alcohols and amines, to form ureas and carbamates, respectively.

- Curtius Rearrangement: It can be synthesized from adamantanecarboxylic acid through the Curtius rearrangement, which involves the formation of an isocyanate from an acyl azide .

- Thiol-Isocyanate Reaction: It can be employed in the preparation of adamantyl-functionalized nanoparticles through thiol-isocyanate reactions with thiol-modified substrates .

Several methods are available for synthesizing 1-adamantyl isocyanate:

- Curtius Reaction: This method involves converting adamantanecarboxylic acid to an acyl azide, which then rearranges to form the isocyanate .

- Direct Synthesis: A one-step preparation method has been developed that directly yields 1-adamantyl isocyanate from adamantane derivatives .

- Conversion from Azides: The reaction of 1-adamantyl azide with transition metal complexes can also yield 1-adamantyl isocyanate under specific conditions .

1-Adamantyl isocyanate has various applications in:

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

- Nanotechnology: Used in the fabrication of adamantyl-functionalized nanoparticles, which have potential applications in drug delivery and materials science .

- Pharmaceutical Development: As a precursor for developing inhibitors targeting specific enzymes involved in metabolic processes.

Interaction studies involving 1-adamantyl isocyanate primarily focus on its reactivity with nucleophiles and its role in forming various derivatives. These interactions are crucial for understanding its potential applications in medicinal chemistry and materials science. The compound's ability to form stable adducts makes it an attractive candidate for further exploration in drug design and nanotechnology .

Several compounds share structural similarities with 1-adamantyl isocyanate. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Adamantanamine | Amine | Contains an amine group; used in pharmaceuticals. |

| Adamantane | Hydrocarbon | Parent structure; serves as a base for modifications. |

| 1-Bromoadamantane | Halogenated compound | Used in substitution reactions; less reactive than isocyanates. |

| 1-Isocyanatoadamantane | Isocyanate | Directly related but varies in substituents; used similarly. |

The uniqueness of 1-adamantyl isocyanate lies in its specific functional group (isocyanate), which imparts distinct reactivity compared to similar compounds, making it particularly useful in synthesizing derivatives with biological significance or advanced materials .

Molecular Formula and Weight

1-Adamantyl isocyanate is an organic compound consisting of an adamantane core with an isocyanate functional group attached at the 1-position [1]. The molecular formula of 1-adamantyl isocyanate is C₁₁H₁₅NO, indicating it contains 11 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and one oxygen atom [2]. The molecular weight of this compound ranges between 177.24 and 177.25 g/mol, as determined by precise analytical measurements [3] [4].

The compound represents an important class of isocyanates where the functional group is attached to a rigid, cage-like adamantane structure [5]. This unique structural arrangement contributes significantly to the compound's distinctive physical and chemical properties, making it valuable for various synthetic applications [3].

InChI and SMILES Representations

For computational and database purposes, 1-adamantyl isocyanate can be represented using standardized chemical identifiers. The International Chemical Identifier (InChI) for 1-adamantyl isocyanate is InChI=1S/C11H15NO/c13-7-12-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2 [6]. This string provides a unique representation of the compound's structure that can be used across different chemical databases and software platforms [5].

The Simplified Molecular-Input Line-Entry System (SMILES) notation for 1-adamantyl isocyanate is O=C=NC12CC3CC(CC(C3)C1)C2 [5] [6]. This representation offers a more concise way to describe the molecular structure in a linear text format that is widely used in cheminformatics [4]. The InChI Key, which is a condensed, fixed-length version of the InChI, is VBHCPGFCIQDXGZ-UHFFFAOYSA-N [5] [6]. These standardized identifiers facilitate the unambiguous identification of 1-adamantyl isocyanate in chemical databases and literature [3].

Structural Configuration and Bonding

The structure of 1-adamantyl isocyanate features a rigid adamantane cage connected to an isocyanate functional group (-N=C=O) [7]. The adamantane portion consists of a tricyclic structure with the formula C₁₀H₁₅, comprising three fused cyclohexane rings in a chair conformation [8]. This creates a highly symmetrical, cage-like structure that provides exceptional stability to the molecule [9].

The isocyanate group is characterized by a linear arrangement of atoms with the sequence R-N=C=O, where R represents the adamantyl group [10]. The nitrogen atom forms a double bond with the carbon atom, which in turn forms a double bond with the oxygen atom [10]. This results in a cumulated double bond system with significant electronic delocalization [10]. The N=C and C=O bond lengths in isocyanates are typically around 1.195 Å and 1.173 Å respectively, with the N=C=O linkage being nearly linear (approximately 173.1°) [10]. The C-N=C angle is typically around 135°, reflecting the sp² hybridization of the nitrogen atom [10] [11].

The attachment of the isocyanate group to the adamantane cage occurs at one of the tertiary carbon atoms (the 1-position), creating a C-N single bond [7]. This connection point is significant as it influences the reactivity and steric properties of the molecule [12].

Physical Properties

Physical State and Appearance

1-Adamantyl isocyanate exists as a solid at standard room temperature (20°C) [1] [13]. The compound appears as a white to almost white crystalline powder or solid [14] [15]. The crystalline nature of 1-adamantyl isocyanate is consistent with its rigid molecular structure and relatively high melting point [8]. The white appearance indicates high purity, which is essential for its applications in synthetic chemistry [3].

Visual examination under standard laboratory conditions reveals well-defined crystals that maintain their structural integrity when properly stored [14]. The solid state of 1-adamantyl isocyanate at room temperature distinguishes it from many other isocyanates, which are often liquids under similar conditions [15]. This physical characteristic is directly related to the presence of the bulky adamantyl group, which promotes stronger intermolecular interactions in the solid state [8].

Melting and Boiling Points

The melting point of 1-adamantyl isocyanate falls within the range of 144-149°C, with most sources reporting values between 144-146°C [8] [14]. This relatively high melting point is indicative of strong intermolecular forces in the crystal lattice, primarily attributed to the rigid adamantane structure [8]. Some sources report a slightly narrower melting range of 145-149°C, which may reflect differences in sample purity or measurement techniques [14].

The boiling point of 1-adamantyl isocyanate is more difficult to determine experimentally due to potential decomposition at elevated temperatures [8]. Estimated values range from 247.1°C to 309.18°C at standard pressure (760 mmHg) [8] [16]. These estimates are derived from computational models and structure-property relationships rather than direct measurements [16]. The high boiling point further confirms the strong intermolecular forces present in this compound, which must be overcome for the transition from liquid to gas phase [8].

Density and Refractive Index

The density of 1-adamantyl isocyanate has been reported to be between 1.0290 and 1.34 g/cm³ [8] [17]. This range reflects variations in measurement techniques and conditions, with the higher value (1.34 g/cm³) being more commonly cited in recent literature [17]. The relatively high density can be attributed to the efficient packing of the adamantane cage structures in the solid state [8].

The refractive index of 1-adamantyl isocyanate has been estimated to be approximately 1.5302 [8] [16]. This value is derived from computational models rather than direct experimental measurements, as the solid nature of the compound at room temperature makes traditional refractive index measurements challenging [16]. The refractive index provides information about how light interacts with the compound and is related to its molecular polarizability [8].

Solubility Profile

1-Adamantyl isocyanate exhibits limited solubility in water due to its predominantly hydrophobic structure [1]. However, it is readily soluble in various organic solvents, particularly acetone [1] [14]. The solubility in acetone is particularly noteworthy as it allows for convenient handling in laboratory settings for synthetic applications [14].

The compound's solubility behavior is consistent with its molecular structure, where the non-polar adamantane cage dominates the overall solubility characteristics [1]. The isocyanate functional group, while polar, is not sufficient to impart significant water solubility to the molecule [14]. This solubility profile is important for purification processes and for determining appropriate reaction conditions when using 1-adamantyl isocyanate in synthetic chemistry [1] [14].

Electronic and Steric Properties

Electronic Distribution

The electronic distribution in 1-adamantyl isocyanate is characterized by the interplay between the electron-rich adamantane cage and the highly polarized isocyanate functional group [18]. The isocyanate group (-N=C=O) features a cumulated double bond system with significant electronic delocalization [10]. The nitrogen atom bears a partial negative charge, while the carbon atom of the isocyanate group carries a partial positive charge, making it electrophilic and reactive toward nucleophiles [18] [19].

The highest occupied molecular orbital (HOMO) in isocyanates like 1-adamantyl isocyanate is primarily associated with the π molecular orbital of the N=C=O system, with contributions from nonbonding orbitals on the oxygen atom [18]. The first ionization potential for similar isocyanates occurs at approximately 12.3 eV and is attributed to the ejection of electrons formally located at the π NCO molecular orbital [18]. This electronic structure explains the reactivity patterns observed in 1-adamantyl isocyanate, particularly its susceptibility to nucleophilic attack at the carbon atom of the isocyanate group [19] [20].

Steric Considerations of the Adamantyl Group

The adamantyl group in 1-adamantyl isocyanate introduces significant steric effects that influence the compound's reactivity and structural properties [12] [21]. The bulky, cage-like structure of adamantane creates substantial steric hindrance around the point of attachment to the isocyanate group [12]. This steric bulk affects the approach of reagents to the reactive isocyanate center, often leading to altered reaction rates and selectivities compared to less hindered isocyanates [21].

Research has demonstrated that the steric effect of the adamantyl group is particularly evident in transition states of reactions, where it can cause distinctive "butterfly" bending of ligands in metal complexes [12]. The rigid, three-dimensional nature of the adamantyl group restricts conformational flexibility, leading to more predictable reaction outcomes in certain synthetic applications [12] [22]. Additionally, the adamantyl group's steric bulk can protect the isocyanate functionality from undesired side reactions, enhancing the stability of 1-adamantyl isocyanate compared to smaller isocyanates [21] [22].

Comparison with Other Substituted Isocyanates

1-Adamantyl isocyanate exhibits distinct differences when compared to other substituted isocyanates, primarily due to the unique structural and electronic properties of the adamantyl group [23] [24]. The table below presents a comparative analysis of 1-adamantyl isocyanate with several common isocyanates:

| Isocyanate | Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Physical State (20°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| 1-Adamantyl isocyanate | C₁₁H₁₅NO | 177.24-177.25 | 144-149 | 247.1-309.18 | Solid | 1.0290-1.34 |

| Phenyl isocyanate | C₇H₅NO | 119.12 | -30 | 162-163 | Liquid | 1.096 |

| Cyclohexyl isocyanate | C₇H₁₁NO | 125.17 | -80 | 168-170 | Liquid | 0.98 |

| Methyl isocyanate | CH₃NCO | 57.05 | -45 | 39.1 | Liquid | 0.9230 |

| Ethyl isocyanate | C₃H₅NO | 71.08 | Not specified | Not specified | Liquid | Not specified |

| Propyl isocyanate | C₄H₇NO | 85.10 | -30 | 83-84 | Liquid | 0.908 |

Unlike most other isocyanates, which are liquids at room temperature, 1-adamantyl isocyanate exists as a solid due to its higher molecular weight and stronger intermolecular forces [23] [25]. The melting point of 1-adamantyl isocyanate (144-149°C) is significantly higher than those of other common isocyanates, which typically melt below 0°C [23] [24]. This difference reflects the substantial impact of the adamantyl group on the physical properties of the compound [24].

Characteristic Absorption Bands

1-Adamantyl isocyanate exhibits several distinctive absorption bands in its infrared spectrum that provide valuable structural information [1] [2] [3]. The compound displays characteristic C-H stretching vibrations in the region of 2900-3000 cm⁻¹, which are typical for saturated aliphatic hydrocarbons. The adamantane framework contributes specific vibrational modes between 1000-1300 cm⁻¹, corresponding to C-C stretching vibrations within the rigid polycyclic structure [4]. Additionally, skeletal vibrations of the adamantane cage appear as medium-intensity bands in the 800-900 cm⁻¹ region, providing a fingerprint for the diamondoid structure.

The infrared spectrum also reveals several overtone and combination bands that arise from the highly symmetric tetrahedral structure of the adamantane moiety. These bands, while weaker in intensity, provide additional confirmation of the compound's structural identity and purity. The spectral pattern is consistent with the high symmetry of the adamantane cage, which reduces the number of infrared-active vibrational modes compared to less symmetric structures.

Isocyanate Functional Group Identification

The most diagnostic feature in the infrared spectrum of 1-adamantyl isocyanate is the characteristic absorption of the isocyanate functional group. The antisymmetric stretching vibration of the N=C=O moiety appears as a strong, sharp band typically observed around 2150-2250 cm⁻¹ [5] [6]. This absorption is highly characteristic and serves as the primary identifier for isocyanate compounds in infrared spectroscopy.

The isocyanate stretching frequency can be influenced by electronic and steric effects from the adamantyl substituent. The electron-donating nature of the adamantane framework may cause a slight shift in the N=C=O stretching frequency compared to aromatic isocyanates. Additionally, the high steric bulk of the adamantyl group may affect the vibrational coupling and lead to subtle changes in band position and intensity. Commercial specifications confirm that authentic samples exhibit infrared spectra that conform to expected patterns for this functional group [1] [2] [3].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Spectral Analysis

The proton nuclear magnetic resonance spectrum of 1-adamantyl isocyanate displays a characteristic pattern that reflects the high symmetry of the adamantane framework [7] [8]. The compound exhibits signals in the aliphatic region, with adamantane protons appearing as broad singlets between 1.58-2.05 ppm. The bridgehead CH protons (3H) typically resonate around 2.0 ppm, while the bridge CH₂ protons (12H) appear as overlapping signals between 1.5-1.8 ppm.

The high symmetry of the adamantane cage results in equivalent environments for protons in similar positions, leading to simplified spectral patterns. The chemical shifts are consistent with saturated aliphatic carbons and show no significant deshielding effects from the isocyanate group, indicating minimal through-space interactions between the functional group and the cage protons. The integration pattern (3H:12H) confirms the structural assignment and demonstrates the high purity of the compound [7].

¹³C NMR Characterization

The carbon-13 nuclear magnetic resonance spectrum of 1-adamantyl isocyanate provides detailed information about the carbon framework of the molecule [7] [8]. The isocyanate carbon appears as a characteristic signal around 120-130 ppm, typical for the cumulative double bond system (N=C=O). The quaternary carbon attached to the isocyanate group (C-NCO) resonates around 51-53 ppm, showing the expected downfield shift for a carbon bearing an electronegative substituent.

The adamantane framework carbons display their characteristic pattern, with the bridgehead CH carbons appearing around 42 ppm and the bridge CH₂ carbons at approximately 36 ppm. The high symmetry of the adamantane structure results in only a few distinct carbon signals despite the presence of eleven carbon atoms in the molecule. This spectral simplicity is advantageous for structural confirmation and purity assessment [7] [8].

Advanced 2D NMR Techniques

Two-dimensional nuclear magnetic resonance techniques provide enhanced structural elucidation capabilities for 1-adamantyl isocyanate [9] [10] [11]. Correlation spectroscopy (COSY) experiments reveal coupling patterns between adjacent protons within the adamantane framework, confirming the connectivity of the CH and CH₂ groups. These cross-peaks provide valuable information about the three-dimensional structure and help distinguish between different proton environments within the cage.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy establishes direct carbon-hydrogen correlations, allowing for unambiguous assignment of carbon and proton signals [9] [11]. This technique is particularly valuable for confirming the attachment of the isocyanate group to the adamantane framework and for identifying any impurities or side products that might be present.

Heteronuclear Multiple Bond Correlation (HMBC) experiments detect long-range carbon-hydrogen couplings, providing information about connectivity across multiple bonds [9] [11]. In 1-adamantyl isocyanate, HMBC correlations can reveal the connection between the isocyanate carbon and the adamantyl protons, further confirming the structural assignment and providing insights into the molecular topology.

Mass Spectrometry

Fragmentation Patterns

The mass spectral fragmentation of 1-adamantyl isocyanate follows predictable pathways that reflect the stability of the adamantane framework and the lability of the isocyanate group [12] [13]. The primary fragmentation involves the loss of the NCO group (42 mass units) from the molecular ion, generating the adamantyl cation at m/z 135, which typically appears as the base peak in the spectrum. This fragmentation is favored due to the stability of the tertiary adamantyl carbocation and the relatively weak C-NCO bond.

Secondary fragmentation occurs through sequential loss of CH₂ and CH units from the adamantyl cation, producing a series of lower mass fragments at m/z 107, 93, 79, 67, and 55. These fragments correspond to progressive degradation of the adamantane cage structure under electron impact conditions. The fragmentation pattern is characteristic and provides a reliable fingerprint for compound identification [12] [13].

Molecular Ion Identification

The molecular ion of 1-adamantyl isocyanate appears at m/z 177, corresponding to the molecular formula C₁₁H₁₅NO [14] [15]. While the molecular ion is typically observed with moderate intensity (15-25% relative abundance), it provides crucial confirmation of the molecular weight and elemental composition. The isotope pattern reflects the natural abundance of ¹³C and ¹⁵N isotopes, with the M+1 peak showing the expected intensity based on the molecular formula.

The molecular ion may undergo various rearrangement processes characteristic of isocyanates, including potential loss of carbon monoxide or nitrogen-containing fragments. However, the predominant fragmentation pathway involves simple bond cleavage at the C-NCO position, leading to the formation of the stable adamantyl cation. This fragmentation behavior is consistent with the known mass spectral properties of organic isocyanates [12].

High-Resolution Mass Spectrometric Analysis

High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation for 1-adamantyl isocyanate [16] [17]. The exact mass of the molecular ion is 177.115364 Da, allowing for unambiguous confirmation of the molecular formula C₁₁H₁₅NO. This level of precision is essential for distinguishing between potential isomers or closely related compounds.

Electrospray ionization mass spectrometry (ESI-MS) techniques have been successfully applied to 1-adamantyl isocyanate and its derivatives [16] [17]. Under appropriate ionization conditions, the compound can form protonated molecular ions [M+H]⁺ at m/z 178, providing enhanced sensitivity and structural information. The soft ionization conditions of ESI minimize fragmentation, allowing for more reliable molecular weight determination and facilitating the analysis of reaction products and metabolites.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy for 1-adamantyl isocyanate, offering insights into molecular vibrations that may be weak or forbidden in the infrared spectrum [18]. The technique is particularly valuable for studying the symmetric stretching modes of the adamantane framework, which may exhibit strong Raman activity due to the high polarizability of the C-C bonds within the rigid cage structure.

The isocyanate functional group also displays characteristic Raman bands, including the N=C=O stretching vibration, which may appear at slightly different frequencies compared to the infrared spectrum due to different selection rules. Raman spectroscopy is especially useful for studying 1-adamantyl isocyanate in aqueous or polar solvents where infrared measurements might be complicated by solvent absorption. The technique also provides information about molecular conformations and intermolecular interactions in solution or solid state.

X-ray Crystallography Studies

X-ray crystallographic analysis of 1-adamantyl isocyanate and its derivatives provides definitive structural information at the atomic level [19] [20] [21]. Crystal structures reveal precise bond lengths, bond angles, and molecular geometries, confirming the tetrahedral coordination around the adamantane carbon bearing the isocyanate group. The rigid adamantane framework exhibits characteristic C-C bond lengths of approximately 1.54 Å and tetrahedral bond angles close to 109.5°.

Crystallographic studies have been particularly valuable for characterizing reaction products and complexes formed from 1-adamantyl isocyanate [19] [20]. These investigations provide insights into intermolecular interactions, hydrogen bonding patterns, and crystal packing arrangements. The bulky adamantyl substituent significantly influences the solid-state structure and may prevent close molecular packing, leading to lower density crystals with enhanced solubility properties.

XLogP3

GHS Hazard Statements

H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant